3,5-dimethyl-2-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethyl-2-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H24N6 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.20624479 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Mode of Action
It’s known that electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets by donating electrons, which could result in changes in the targets’ properties.
Biochemical Pathways
The compound’s photophysical properties, which can be tuned by modifying the electron-donating groups at position 7 on the fused ring, suggest that it might affect pathways related to light absorption and emission .
Result of Action
The compound’s tunable photophysical properties suggest that it might have effects on cellular processes related to light absorption and emission .
Action Environment
The compound’s photophysical properties, which can be tuned by modifying the electron-donating groups at position 7 on the fused ring, suggest that its action might be influenced by the presence of light .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which it belongs, are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .
Cellular Effects
Related compounds have been shown to inhibit the growth of certain cell lines .
Molecular Mechanism
Related compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation .
Temporal Effects in Laboratory Settings
Related pyrazolo[1,5-a]pyrimidines-based fluorophores have shown good photobleaching performance when continuously excited at 365 nm with a xenon lamp .
Metabolic Pathways
Related compounds have been involved in the photocatalytic reduction of CO2 .
Subcellular Localization
Related compounds have been used as fluorescent probes for studying the dynamics of intracellular processes .
Properties
IUPAC Name |
3,5-dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-17-16-21(28-14-12-27(13-15-28)20-10-6-7-11-24-20)29-23(25-17)18(2)22(26-29)19-8-4-3-5-9-19/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMFXHONALZDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.